2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide
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Overview
Description
2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide is an organic compound with a complex structure It is characterized by the presence of a bromo-substituted phenoxy group, multiple methyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide typically involves multiple steps. One common method starts with the bromination of 2,3,5-trimethylphenol to introduce the bromo group. This is followed by the reaction with an appropriate acetamide derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in batch reactors. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The bromo group and the acetamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2,3,5-trimethylphenoxy)methyl-2-methyloxirane
- (4-bromo-2,3,5-trimethylphenoxy)triisopropylsilane
Uniqueness
Compared to similar compounds, 2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide is unique due to its specific structural features, such as the prop-2-enylacetamide group. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-5-6-16-13(17)8-18-12-7-9(2)14(15)11(4)10(12)3/h5,7H,1,6,8H2,2-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPIKXAYSAMIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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